H-D-Dap(Fmoc)-OtBu HCl
Description
H-D-Dap(Fmoc)-OtBu HCl (CAS: 291529-78-7) is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:
- Dap (2,3-diaminopropionic acid): A non-natural β-amino acid with two amino groups.
- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS).
- OtBu (tert-butyl ester): Protects the carboxyl group.
- HCl: The hydrochloride salt form enhances solubility and stability .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUHWUVCJVBIF-FSRHSHDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dap(Fmoc)-OtBu HCl typically involves the following steps:
Protection of the Amino Groups: The amino groups of diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting diaminopropanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected diaminopropanoic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and esterification reactions: Using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes sequential deprotection to expose functional groups for peptide bond formation.
Fmoc Group Removal
Reagent: 20–30% piperidine in DMF or NMP
Conditions: 10–30 min at room temperature
Mechanism: Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .
Product: H-D-Dap(NH₂)-OtBu·HCl
tert-Butyl Ester Hydrolysis
Reagent: Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, triisopropylsilane)
Conditions: 1–2 hr at room temperature
Mechanism: Acid-catalyzed cleavage of the ester bond .
Product: H-D-Dap(Fmoc)-OH
Table 1: Deprotection Efficiency Under Standard Conditions
| Protecting Group | Reagent | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fmoc | 20% piperidine | 20 | 98 | ≥99 |
| tert-Butyl | 95% TFA | 90 | 95 | ≥98 |
Coupling Reactions
The exposed α-amino group participates in amide bond formation during peptide elongation.
Activation and Coupling
Activating Agents: HOBt/DIC, HATU/DIPEA, or PyBOP/NMM
Solvents: DMF, DCM, or NMP
Coupling Efficiency: >99% at 0.1 mmol scale
Table 2: Comparative Coupling Performance
| Activator System | Coupling Time (min) | Epimerization (%) |
|---|---|---|
| HATU/DIPEA | 30 | <0.5 |
| HOBt/DIC | 45 | 1.2 |
| PyBOP/NMM | 60 | 0.8 |
Side Reactions and Mitigation
-
Epimerization: Reduced to <0.5% using HATU and low-temperature (0–4°C) coupling .
-
O-Acylation: Negligible (<0.1%) due to steric hindrance from the tert-butyl group.
Acid/Base Sensitivity
-
Stability in TFA: Stable for ≤2 hr; prolonged exposure causes tert-butyl cleavage.
-
Alkaline Conditions: Avoid >pH 9 to prevent β-elimination of the Fmoc group .
Thermal Stability
-
Decomposition Onset: 215°C (TGA data)
-
Storage: Stable at −20°C for >2 years under anhydrous conditions .
Functional Group Reactivity
| Functional Group | Reactivity | Applications |
|---|---|---|
| α-Amino (Fmoc-protected) | Inert under acidic coupling conditions | Orthogonal deprotection strategies |
| β-Amino | Nucleophilic for acylation/sulfonation | Branching point in peptide design |
| tert-Butyl ester | Stable to bases, cleaved by TFA | Carboxyl protection in SPPS |
Research Advancements
Recent studies highlight its utility in synthesizing constrained peptides via:
Scientific Research Applications
H-D-Dap(Fmoc)-OtBu HCl is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.
Bioconjugation: For the attachment of peptides to other molecules or surfaces.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Mechanism of Action
The mechanism of action of H-D-Dap(Fmoc)-OtBu HCl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The hydrochloride salt form enhances solubility and stability, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Key Research Findings
- Efficiency in SPPS : Fmoc-Asp(OtBu)-OSu and Fmoc-Glu(OtBu)-OSu achieve >95% coupling efficiency in automated SPPS, outperforming this compound in stepwise yields .
- Chirality Preservation: this compound retains enantiomeric purity under alkaline deprotection, a trait shared with Fmoc-β<sup>3</sup>-amino acid derivatives .
- Scalability: Ruthenium-catalyzed reductions of Fmoc-L-Asp(OtBu)-OH enable gram-scale synthesis of diamino acids, whereas this compound requires meticulous purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
